Ethyl3,5-dihydroxypicolinate
Description
Ethyl 3,5-dihydroxypicolinate is a heterocyclic compound featuring a pyridine ring substituted with hydroxyl groups at the 3 and 5 positions and an ethyl ester at the 2-position. Its molecular formula is C₈H₉NO₄, with a molecular weight of 183.16 g/mol. The compound’s structure combines the electron-withdrawing properties of the pyridine ring with the hydrogen-bonding capacity of hydroxyl groups, making it a candidate for applications in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
ethyl 3,5-dihydroxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO4/c1-2-13-8(12)7-6(11)3-5(10)4-9-7/h3-4,10-11H,2H2,1H3 |
InChI Key |
RCWUKNONVJDFSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,5-dihydroxypicolinate typically involves the esterification of 3,5-dihydroxypicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of Ethyl 3,5-dihydroxypicolinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to distillation and recrystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,5-dihydroxypicolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3,5-dioxopicolinic acid.
Reduction: Formation of 3,5-dihydroxypicolinyl alcohol.
Substitution: Formation of 3,5-dihalogenated picolinates.
Scientific Research Applications
Ethyl 3,5-dihydroxypicolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 3,5-dihydroxypicolinate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active 3,5-dihydroxypicolinic acid, which can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3,5-dihydroxypicolinate shares functional and structural motifs with several compounds, including picolinate esters, benzoic acid derivatives, and heterocyclic analogs. Below is a systematic comparison based on molecular features, physicochemical properties, and reported bioactivities.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Hydroxyl Group Positioning and Reactivity Ethyl 3,5-dihydroxypicolinate’s hydroxyls at positions 3 and 5 create a meta-dihydroxy configuration, distinct from the ortho-dihydroxy arrangement in caffeic acid (20) . This difference may reduce its antioxidant efficacy compared to caffeic acid, which exhibits stronger radical scavenging due to conjugated π-electrons. In contrast, Methyl 4-methoxy-3,5-dimethylpicolinate (A716594) lacks hydroxyls but includes methyl and methoxy groups, enhancing its lipophilicity and stability in nonpolar environments .
Ester vs. Carboxylic Acid Functionality
- The ethyl ester in Ethyl 3,5-dihydroxypicolinate improves membrane permeability compared to carboxylic acid derivatives like 3,4,5-trihydroxybenzoic acid (17). However, the latter’s free acid group allows for stronger metal chelation, relevant in antioxidant applications .
Synthetic Utility
- Ethyl 3,5-dihydroxypicolinate’s hydroxyl groups make it a versatile intermediate for further derivatization (e.g., glycosylation or sulfation), whereas Methyl 4-methoxy-3,5-dimethylpicolinate (A716594) is more suited for alkylation or halogenation reactions due to its electron-rich substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
